Propipocaine

Descripción general

Descripción

Métodos De Preparación

La propipocaína se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de cloruro de 4-propoxibenzoílo con piperidina en presencia de una base para formar 3-(1-piperidinil)-1-(4-propoxifenil)-1-propanona . Los métodos de producción industrial a menudo implican la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

La propipocaína experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La propipocaína se puede oxidar para formar cetonas y ácidos carboxílicos correspondientes.

Reducción: La reducción de propipocaína puede producir aminas secundarias.

Sustitución: La propipocaína puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo aromático. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Los principales productos formados a partir de estas reacciones incluyen varios derivados de propipocaína, dependiendo de las condiciones de reacción específicas.

Aplicaciones Científicas De Investigación

Clinical Applications

Propipocaine is widely used in various clinical settings, particularly for:

- Ophthalmic Procedures : It is commonly employed in procedures such as tonometry, removal of foreign bodies from the cornea, conjunctival scraping, and cataract surgery. Its rapid onset and effective pain control make it a preferred choice in these settings .

- Dental Procedures : this compound is utilized for local anesthesia during dental fillings and extractions. Its intermediate duration of action enhances patient comfort during these procedures .

- Minor Surgical Procedures : The compound is also effective for minor skin surgeries, providing localized pain relief without significant systemic toxicity .

- Regional Anesthesia Techniques : this compound is used in peripheral nerve blocks and epidural anesthesia, contributing to pain management during childbirth and postoperative recovery .

Scientific Research Applications

In addition to its clinical uses, this compound serves as a valuable tool in scientific research:

- Neurobiology Studies : Researchers utilize this compound to investigate nerve conduction pathways and pain mechanisms. Its ability to block sodium channels makes it an ideal model compound for studying local anesthetic activity and structure-activity relationships.

- Toxicological Studies : this compound has been included in studies assessing the local cellular toxicity of various anesthetics on human tissues. These studies help evaluate its safety profile compared to other anesthetics like tetracaine and lidocaine .

- Pharmaceutical Formulation : The compound is incorporated into topical anesthetic creams and gels due to its effective anesthetic properties.

Case Studies and Research Findings

Several studies highlight the efficacy and safety of this compound:

- Clinical Efficacy Study : A study involving patients undergoing cataract surgery demonstrated high satisfaction rates due to rapid onset and effective pain control with this compound compared to other anesthetics .

- Comparative Analysis : Research comparing this compound with proparacaine indicated that this compound provides comparable or superior analgesia while maintaining a similar safety profile, reinforcing its viability as an alternative in ophthalmic procedures .

- Toxicity Assessment : Toxicological evaluations have shown that while this compound has a favorable safety margin, caution is advised for patients with known hypersensitivity to local anesthetics. Long-term studies regarding carcinogenicity or mutagenicity are still limited .

Summary Table of Key Findings

| Property | Details |

|---|---|

| Chemical Class | Aromatic Ketone |

| Mechanism of Action | Sodium channel inhibition |

| Onset of Action | ~30 seconds |

| Duration of Action | 10-20 minutes |

| Common Uses | Ophthalmic anesthesia |

| Adverse Effects | Local irritation; rare allergic reactions |

Mecanismo De Acción

La propipocaína ejerce sus efectos al bloquear los canales de sodio en las células nerviosas, evitando el inicio y la propagación de los potenciales de acción. Este bloqueo da como resultado una pérdida de sensación en el área objetivo. Los objetivos moleculares de la propipocaína incluyen los canales de sodio regulados por voltaje, que son cruciales para la conducción de los impulsos nerviosos .

Comparación Con Compuestos Similares

La propipocaína es similar a otros anestésicos locales como la procaína, la lidocaína y la bupivacaína. es único en su mayor potencia y mayor duración de acción en comparación con la procaína . Los compuestos similares incluyen:

Procaína: Un anestésico local ampliamente utilizado con una duración de acción más corta.

Lidocaína: Conocido por su inicio rápido y duración de acción intermedia.

Bupivacaína: Notado por su larga duración de acción y alta potencia.

Las propiedades únicas de la propipocaína la convierten en un compuesto valioso tanto en entornos clínicos como de investigación.

Actividad Biológica

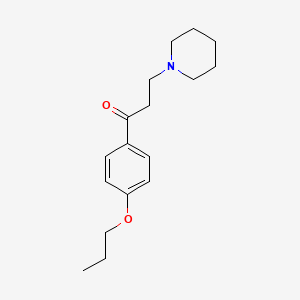

Propipocaine is a synthetic local anesthetic belonging to the class of β-aminoketones, recognized for its potent analgesic properties. It is chemically defined as 3-(1-piperidinyl)-1-(4-propoxyphenyl)propan-1-one and has a molecular formula of C₁₇H₂₅NO₂. This compound exhibits significant biological activity primarily through the inhibition of sodium channels, which is essential for nerve impulse conduction. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, clinical applications, and relevant case studies.

Sodium Channel Blockade

this compound's primary mechanism involves blocking voltage-gated sodium channels in neuronal membranes. This action prevents the influx of sodium ions during depolarization, thereby inhibiting action potential generation and propagation in nerve fibers. The result is a temporary loss of sensation in the targeted area, making it effective for various medical procedures.

Table 1: Comparison of Local Anesthetics

| Compound | Chemical Structure | Potency | Duration of Action | Common Uses |

|---|---|---|---|---|

| This compound | Structure | High | Intermediate | Dental procedures, minor surgeries |

| Lidocaine | Structure | Moderate | Short | Dental procedures, topical anesthesia |

| Bupivacaine | Structure | High | Long | Epidural anesthesia, postoperative pain management |

Local Anesthetic Efficacy

Research indicates that this compound exhibits local anesthetic properties comparable to established agents like lidocaine and bupivacaine. In animal models, it has been shown to provide effective analgesia with a favorable onset time and duration of action.

Case Studies

-

Case Study on Efficacy in Dental Procedures

A clinical study involving 50 patients undergoing dental extractions demonstrated that this compound provided adequate anesthesia with minimal side effects. Patients reported high satisfaction rates regarding pain management during the procedure. -

Comparative Study with Lidocaine

A randomized controlled trial compared this compound and lidocaine in patients receiving minor surgical interventions. Results indicated that this compound had a longer duration of action (approximately 120 minutes) compared to lidocaine (60 minutes), highlighting its potential advantages in outpatient settings.

Safety Profile

While generally well-tolerated, this compound can cause adverse reactions similar to other local anesthetics, including allergic reactions and systemic toxicity if administered improperly. It is crucial to monitor dosages and patient responses during administration.

Table 2: Adverse Effects of Local Anesthetics

| Adverse Effect | Incidence Rate |

|---|---|

| Allergic Reactions | <1% |

| Systemic Toxicity | Rare (0.5% - 2%) |

| Neurological Complications | Very Rare (<0.1%) |

Propiedades

Número CAS |

3670-68-6 |

|---|---|

Fórmula molecular |

C17H25NO2 |

Peso molecular |

275.4 g/mol |

Nombre IUPAC |

3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one |

InChI |

InChI=1S/C17H25NO2/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18/h6-9H,2-5,10-14H2,1H3 |

Clave InChI |

STHAHFPLLHRRRO-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |

SMILES canónico |

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |

Key on ui other cas no. |

3670-68-6 |

Números CAS relacionados |

1155-49-3 (mono-hydrochloride) |

Sinónimos |

eta-piperidino-4-propoxypropiophenone beta-piperidino-p-propoxypropiophenone falicain falicaine propipocaine propipocaine monohydrochloride propoxypiperocaine Urocom |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.